N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
Description
N4-(4-Methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a pyrimidine derivative with a unique substitution pattern. Its structure features:
- 5-Nitro group: A strong electron-withdrawing substituent that may enhance reactivity or influence binding affinity.
- 6-Methyl group: Enhances steric bulk and modulates electronic effects.
- N2-[(oxolan-2-yl)methyl]: A tetrahydrofuran-derived moiety that may improve solubility and conformational flexibility.
This compound belongs to a class of pyrimidines studied for their biological activities, including antimicrobial and immunomodulatory properties .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(20-12-5-7-13(25-2)8-6-12)21-17(19-11)18-10-14-4-3-9-26-14/h5-8,14H,3-4,9-10H2,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWBVHOWUJMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Influencing cell signaling cascades, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Crystallographic Comparisons
Key structural differences between the target compound and analogs are summarized below:
*Inferred from substituent chemistry.
Key Observations :
- Dihedral Angles: The target compound’s 5-nitro group may impose greater planarity compared to analogs with bulkier 5-aminomethyl substituents (e.g., 12.8° vs.
- Hydrogen Bonding : Unlike analogs with N–H⋯N bonds (e.g., ), the nitro group in the target compound may favor stronger dipole interactions or act as a hydrogen bond acceptor.
Pharmacokinetic and Drug-Likeness Comparisons
highlights in silico methods for evaluating pyrimidine derivatives. While data for the target compound are absent, key comparisons can be inferred:
| Compound Name | LogP* | Water Solubility* | Bioavailability Score* | Nitro Group Impact |
|---|---|---|---|---|
| Target Compound | ~2.5 | Moderate | Moderate | High metabolic lability |
| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | ~3.1 | Low | Low | — |
| HMDB0249307 | ~2.8 | Moderate | Moderate | — |
Key Observations :
- The nitro group in the target compound may reduce metabolic stability compared to methoxy/ethoxy analogs but could enhance reactivity for targeted covalent binding.
- The oxolan-2-ylmethyl group likely improves solubility over purely aromatic substituents (e.g., phenyl in ).
Biological Activity
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural components of this compound contribute to its diverse biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.4 g/mol. The presence of the oxolan-2-ylmethyl group is significant as it may influence the compound's biological activity by enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O3 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | JKEWGBJXQXXVLM-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In a study assessing the cytotoxicity of similar compounds, it was found that modifications in the structure could enhance activity against specific cancer types. For instance, derivatives with similar functional groups demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action often involves inhibition of key enzymes involved in cell proliferation.
Antimicrobial Activity
The compound's nitro group is known to confer antimicrobial properties, which have been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit broad-spectrum antimicrobial activity.
The mechanism through which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : By interacting with cellular receptors, it can alter signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The nitro group may induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Cytotoxicity Studies : A comparative analysis of various pyrimidine derivatives revealed that modifications at the 6-position significantly enhance anticancer activity. The most active derivative showed an IC50 value of 0.13 µM against MCF-7 cells .
- Antimicrobial Screening : In vitro studies indicated that compounds similar to N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
